Cloruro de amonio

Descripción general

Descripción

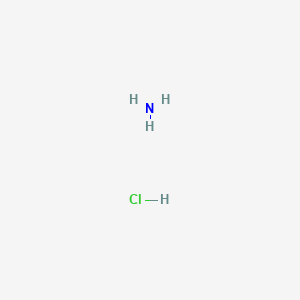

El cloruro de amonio es un compuesto inorgánico con la fórmula química NH₄Cl. Es una sal cristalina blanca que es altamente soluble en agua, formando una solución ligeramente ácida.

Mecanismo De Acción

El cloruro de amonio aumenta la acidez aumentando la concentración de iones hidrógeno. En el cuerpo, el ion amonio (NH₄⁺) juega un papel crucial en el mantenimiento del equilibrio ácido-base. El riñón utiliza amonio en lugar de sodio para combinarse con aniones fijos, manteniendo el equilibrio ácido-base, especialmente como un mecanismo compensatorio en la acidosis metabólica. En el hígado, el this compound se convierte en urea, liberando iones hidrógeno y cloruro al fluido extracelular .

Aplicaciones Científicas De Investigación

El cloruro de amonio tiene una amplia gama de aplicaciones en la investigación científica:

-

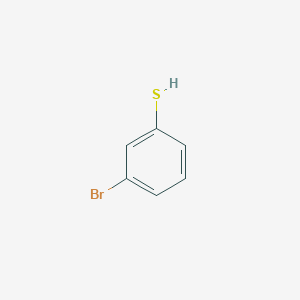

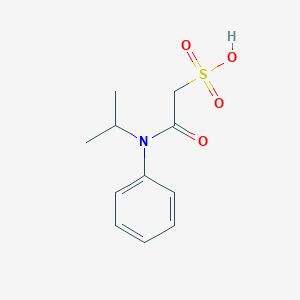

Química: : Se utiliza como reactivo en experimentos de laboratorio para crear reacciones químicas específicas y determinar las características de varios compuestos {_svg_2}.

-

Biología: : El this compound se utiliza como tampón en la investigación biológica y como fuente de amoníaco para reacciones químicas. También se utiliza en soluciones tampón de lisis ACK (Amonio-Cloruro-Potasio) .

-

Medicina: : En medicina, el this compound se utiliza como expectorante en jarabes para la tos debido a su acción irritante sobre la mucosa bronquial, lo que facilita la producción de líquido en las vías respiratorias .

-

Industria: : Se utiliza ampliamente en galvanoplastia, estañado y fundentes de soldadura para eliminar recubrimientos de óxido de los metales y mejorar la adhesión de las soldaduras . Además, se utiliza en fertilizantes como fuente de nitrógeno y en pilas secas como electrolito .

Análisis Bioquímico

Biochemical Properties

Ammonium chloride plays a role in biochemical reactions, particularly in maintaining acid-base balance . It increases acidity by increasing the amount of hydrogen ion concentrations . In the body, the ammonium ion (NH4+) is converted to urea in the liver, liberating hydrogen (H+) and chloride (Cl–) ions into the extracellular fluid .

Cellular Effects

Ammonium chloride can have various effects on cells. It has been shown to inhibit autophagy in hepatocellular carcinoma cells . In addition, it can cause metabolic acidosis and increase renal excretion of calcium and magnesium .

Molecular Mechanism

The mechanism of action of ammonium chloride involves its conversion to ammonia and hydrogen chloride in the body . This reaction can influence various biochemical processes. For example, it can affect enzyme activity and gene expression by altering the pH of the cellular environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium chloride can change over time. For instance, a study on the diffusion of ammonium chloride through an anion-exchange membrane showed that the concentration of ammonium decreased over time, following a consistent decreasing trend .

Dosage Effects in Animal Models

In animal models, the effects of ammonium chloride can vary with different dosages. High doses can produce symptoms such as dyspnea, muscle fasciculation, convulsions, and acute pulmonary oedema . In farm animals, doses of 300 to 500 mg/kg body weight orally can usually cause clinical signs of toxicosis .

Metabolic Pathways

Ammonium chloride is involved in the urea cycle, a crucial metabolic pathway in the body . The ammonium ion is converted to urea in the liver, which is then excreted by the kidneys .

Transport and Distribution

Ammonium chloride can be transported and distributed within cells and tissues. A study on Arabidopsis thaliana showed that high-affinity transport proteins mediate the essential transport of ammonium across membranes .

Métodos De Preparación

El cloruro de amonio se puede preparar a través de varios métodos:

-

Reacción Directa: : El this compound se produce por la reacción directa del amoníaco (NH₃) con el cloruro de hidrógeno (HCl): [ \text{NH}3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]

-

Proceso Solvay: : También se forma como un subproducto en el proceso Solvay para la producción de carbonato de sodio. En este proceso, el dióxido de carbono y el amoníaco se pasan a través de una solución saturada fría de cloruro de sodio: [ \text{CO}_2 + 2 \text{NH}_3 + 2 \text{NaCl} + \text{H}_2\text{O} \rightarrow 2 \text{NH}_4\text{Cl} + \text{Na}_2\text{CO}_3 ]

-

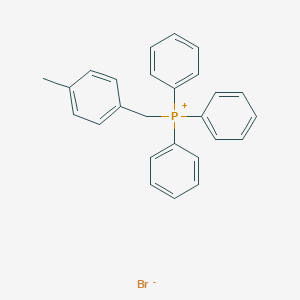

Producción Industrial: : Industrialmente, el this compound se produce haciendo reaccionar gas amoníaco con gas cloruro de hidrógeno o combinando sulfato de amonio y cloruro de sodio en una reacción que produce this compound y sulfato de sodio {_svg_1}.

Análisis De Reacciones Químicas

El cloruro de amonio experimenta varios tipos de reacciones químicas:

-

Descomposición: : Al calentarse, el this compound se descompone en amoníaco y cloruro de hidrógeno: [ \text{NH}4\text{Cl} \rightarrow \text{NH}_3 + \text{HCl} ]

-

Reacción con Bases: : Reacciona con bases fuertes como el hidróxido de sodio para liberar gas amoníaco: [ \text{NH}_4\text{Cl} + \text{NaOH} \rightarrow \text{NH}_3 + \text{NaCl} + \text{H}_2\text{O} ]

-

Reacción con Carbonatos: : El this compound reacciona con carbonatos de metales alcalinos a temperaturas elevadas, dando amoníaco y cloruro de metales alcalinos: [ 2 \text{NH}_4\text{Cl} + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} + 2 \text{NH}_3 ]

Comparación Con Compuestos Similares

El cloruro de amonio se puede comparar con otras sales de amonio como el fluoruro de amonio, el bromuro de amonio y el yoduro de amonio. Estos compuestos comparten propiedades similares pero difieren en sus aplicaciones específicas y reactividad:

Fluoruro de Amonio (NH₄F): Utilizado en el grabado de vidrio y como conservante en la madera.

Bromuro de Amonio (NH₄Br): Utilizado en fotografía y como retardante de llama.

Yoduro de Amonio (NH₄I): Utilizado en productos químicos fotográficos y como expectorante.

El this compound es único por su uso extensivo en fertilizantes, pilas secas y fundentes de metales, lo que lo convierte en un compuesto versátil y ampliamente utilizado .

Propiedades

Número CAS |

12125-02-9 |

|---|---|

Fórmula molecular |

ClH4N |

Peso molecular |

53.49 g/mol |

Nombre IUPAC |

azanium;chloride |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 |

Clave InChI |

NLXLAEXVIDQMFP-UHFFFAOYSA-N |

Impurezas |

Principal impurity is NaCl. |

SMILES |

[NH4+].[Cl-] |

SMILES canónico |

[NH4+].[Cl-] |

Punto de ebullición |

Sublimes (NIOSH, 2024) Sublimes 338 °C (sublimes) 520 °C sublimes |

Color/Form |

Colorless crystals or crystalline masses, or white, granular powder Colorless cubic crystals A white, fine or coarse, crystalline powder Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/ |

Densidad |

1.53 at 68 °F (USCG, 1999) - Denser than water; will sink 1.519 g/cu cm 1.5 g/cm³ 1.53 |

melting_point |

662 °F (Sublimes) (NIOSH, 2024) 520.1 (triple point; decomposes) 662 °F (sublimes) 662 °F (Sublimes) |

Key on ui other cas no. |

12125-02-9 54450-56-5 |

Descripción física |

Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses. Dry Powder; NKRA; Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid Finely divided, odorless, white particulate dispersed in air; [NIOSH] ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. Finely divided, odorless, white particulate dispersed in air. |

Pictogramas |

Irritant |

Números CAS relacionados |

54450-56-5 ((ammonium)HCl2)) 12125-02-9 (Parent) |

Vida útil |

Stable under recommended storage conditions. Concentrated solution of ammonium chloride may crystallize when exposed to low temperatures. May volatize and condense on cool surfaces. |

Solubilidad |

37 % (NIOSH, 2024) Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water In water, 39.5 g/100 g water at 25 °C Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol 28.3% (wt/wt) in water at 25 °C Soluble in liquid ammonia For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 28.3 37% |

Sinónimos |

Ammonium Chloride; Amchlor; Ammoneric; Amoklor; Catalyst RD; Darammon; Darvan 20; Sal Ammoniac; Salammoniacus; Salmiac; Salmiacum |

Presión de vapor |

1 mmHg at 321 °F (NIOSH, 2024) 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid) Vapor pressure, kPa at 160 °C: 0.13 1 mmHg at 321 °F (321 °F): 1 mmHg |

Origen del producto |

United States |

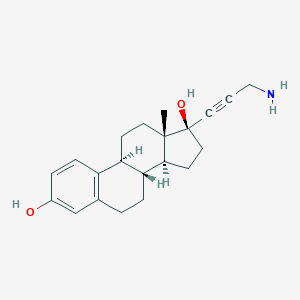

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does ammonium chloride impact bone health?

A1: Ammonium chloride ingestion can lead to decreased bone density, fat-free weight, total ash weight, and calcium content in the bone, inducing osteoporosis-like changes. [, ] This effect is likely related to chronic metabolic acidosis caused by ammonium chloride, which promotes the mobilization of alkali from the bone. []

Q2: Can ammonium chloride affect liver health?

A2: Research suggests that high levels of ammonium sulfate, a related compound, can increase the incidence of condemned livers due to liver abscesses in cattle. While ammonium chloride did not show the same effect in this study, further research is needed to fully understand its impact on liver health. []

Q3: What is the role of ammonium chloride in regulating intracellular pH and hormone release?

A3: Ammonium chloride can increase intracellular pH (pHi) by 0.1 units. [] This increase in pHi has been shown to enhance both basal and growth hormone-releasing factor (GRF)-stimulated cyclic AMP (cAMP) and growth hormone (GH) release from rat anterior pituitary cells. [] This suggests a potential role for ammonium chloride in regulating hormone secretion.

Q4: How does ammonium chloride interact with human gastric cells?

A4: Ammonium chloride, similar to ammonia, can inhibit the proliferation of human gastric cancer cells (HGC-27) in a dose-dependent manner. [] This growth inhibition is associated with S-phase accumulation in the cell cycle, suggesting that ammonium chloride interferes with DNA synthesis. []

Q5: Can ammonium chloride impact urea and glucose production in the liver?

A5: Infusion of ammonium chloride into sheep increased hepatic ammonia fixation and urea formation. [] Additionally, ammonium chloride was found to stimulate hepatic glucose release, likely through glycogenolysis, as indicated by hypoinsulinemia and potential adrenaline secretion. []

Q6: How effective is ammonium chloride in removing ammonia from wastewater?

A7: Electrolytic treatment of ammonium chloride-rich wastewater from rare earth carbonate precipitation effectively reduced ammonium chloride concentration by over 90%, highlighting its potential for wastewater treatment. [] This process also enables the recovery of valuable materials like ammonia water and ammonium bicarbonate. []

Q7: How does ammonium chloride contribute to the corrosion of galvanized steel in animal buildings?

A8: High humidity and ammonia emissions in animal buildings can lead to the formation of ammonium chloride. [] Research shows that atmospheres containing ammonium chloride, especially at high humidity levels, can accelerate the atmospheric corrosion of hot-dip-galvanized steel and zinc alloy-coated steel. []

Q8: Can ammonium chloride be used in the extraction of copper from ore?

A9: Ammonium chloride solution has shown potential as an effective leaching agent for copper extraction from copper oxide ore. [] The leaching rate of copper increases with higher solution temperature, ammonium chloride concentration, stirring speed, and smaller average particle size of the ore. []

Q9: What is the role of ammonium chloride in the preparation of biodegradable cationic surfactants?

A10: Glycidyltriethylammonium chloride, a key intermediate in synthesizing biodegradable cationic surfactants, can be produced using ammonium chloride. [] The reaction involves epichlorohydrin and trimethylamine, with optimal conditions achieved at 25°C for 3 hours in acetone as a solvent. []

Q10: How does ammonium chloride influence the properties of nickel-based electroplated diamond bits?

A11: Adding ammonium chloride to a nickel plating bath increases cathodic polarization, refining the nickel crystal structure and improving the performance of nickel-based electroplated diamond bits used in drilling applications. []

Q11: Can ammonium chloride be used to prepare monosilane?

A12: A method utilizing magnesium silicide and ammonium chloride as raw materials in an anhydrous ammonia solvent has been developed for producing monosilane, a crucial material in manufacturing high-purity silicon products. []

Q12: How do cationic surfactants with ammonium chloride headgroups affect the wettability of polytetrafluoroethylene (PTFE)?

A13: Cationic surfactants with ammonium chloride headgroups can significantly alter the wettability of PTFE. [] The contact angle of aqueous surfactant solutions on PTFE decreases with increasing surfactant concentration, with branched-chain surfactants demonstrating lower contact angles and greater adhensional tension at the PTFE-water interface. []

Q13: Can ammonium chloride be used to modify the properties of silicone pressure-sensitive adhesives?

A15: Organically modified montmorillonites (OMMT) prepared using ammonium chloride salts, such as dimethyloctadecyl[3-trimethoxysilyl)propyl]ammonium chloride, are used as fillers in silicone pressure-sensitive adhesives (Si-PSA). [] These OMMT fillers enhance the thermal resistance of Si-PSA while maintaining good adhesion, cohesion, and tack. []

Q14: Is ammonium chloride used in the recovery of metallic zinc from industrial waste?

A16: Ammonium chloride acts as an effective flux in the pyrometallurgical recovery of metallic zinc from galvanizing dust, a significant waste product. [] The recovery efficiency depends on factors like temperature, treatment time, and flux concentration, with optimal zinc recovery reaching 85%. []

Q15: How does ammonium chloride affect the stability and properties of polymers?

A17: Ammonium chloride influences the properties of polymers like poly(acrylamide-co-diallyl dimethyl ammonium chloride) hydrogels. The presence of ammonium chloride during synthesis can affect the gel's equilibrium swelling ratios, glass-transition temperatures, mechanical properties, and response to electric fields. []

Q16: What are the environmental concerns associated with ammonium chloride wastewater?

A18: Ammonium chloride wastewater, often generated from industrial processes, poses significant environmental risks due to its high chemical oxygen demand (COD) and ammonia content. [] These pollutants can contaminate water bodies, leading to eutrophication and harm to aquatic life.

Q17: What are the challenges in treating ammonium chloride wastewater?

A19: Effectively removing ammonia and reducing COD in ammonium chloride wastewater requires advanced treatment technologies, as conventional methods are often insufficient. [] Research focuses on developing innovative and sustainable treatment options for this type of industrial wastewater.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B44563.png)